A Comprehensive Technical Guide to 4,4'-Dimethylbiphenyl
A Comprehensive Technical Guide to 4,4'-Dimethylbiphenyl
CAS Number: 613-33-2
This technical guide provides an in-depth overview of 4,4'-Dimethylbiphenyl, a versatile aromatic hydrocarbon. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical and physical properties, synthesis, analysis, and its role in various applications.
Core Chemical and Physical Properties
4,4'-Dimethylbiphenyl, also known as p,p'-bitoluene, is a biphenyl derivative with the chemical formula C14H14.[1][2][3] It presents as a white to light yellow crystalline powder.[4] This compound is a key intermediate in organic synthesis, particularly for high-performance polymers and liquid crystals.[5]
Physicochemical Data
A summary of the key physicochemical properties of 4,4'-Dimethylbiphenyl is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 613-33-2 | [1][5][6][7] |
| Molecular Formula | C14H14 | [1][2][3][5] |
| Molecular Weight | 182.26 g/mol | [1][2][3][6] |
| Melting Point | 118-120 °C | [2][8] |
| Boiling Point | 295 °C | [2][8] |
| Appearance | White to light yellow powder/crystal | [4] |
| LogP | 5.09 | [5] |
Solubility Profile
4,4'-Dimethylbiphenyl exhibits solubility in a range of organic solvents while being insoluble in water.[5][9]
| Solvent | Solubility | Reference |
| Water | Insoluble | [5][9] |
| Ether | Soluble | [5] |
| Acetone | Soluble | [5] |
| Benzene | Soluble | [5] |
| Carbon Disulfide | Soluble | [5] |
| Ethanol | Slightly Soluble | [5] |
Synthesis and Experimental Protocols
Several synthetic routes for 4,4'-Dimethylbiphenyl have been reported. A common laboratory-scale synthesis involves the coupling of p-tolyl magnesium bromide in the presence of a suitable catalyst. Below is a detailed experimental protocol for one such synthesis.
Grignard Reagent Coupling Method
This method involves the preparation of a Grignard reagent from 4-bromotoluene, followed by a thallium(I) bromide-mediated coupling reaction.
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
4-bromotoluene
-
Thallium(I) bromide
-
Anhydrous benzene
-
0.1 N Hydrochloric acid
-
Anhydrous sodium sulfate
-
Alumina
Experimental Protocol:
-
Grignard Reagent Formation: In a three-necked, round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser, place magnesium turnings and anhydrous THF. Add a solution of 4-bromotoluene in anhydrous THF dropwise to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Coupling Reaction: In a separate flask, prepare a slurry of thallium(I) bromide in anhydrous benzene under a nitrogen atmosphere. Rapidly add the prepared (4-methylphenyl)magnesium bromide solution to the slurry.
-
Reflux and Work-up: Reflux the reaction mixture with stirring for 4 hours under nitrogen. After cooling, filter the mixture to remove metallic thallium. Wash the organic layer sequentially with 0.1 N hydrochloric acid and water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product is then dissolved in a minimal amount of benzene and purified by column chromatography on alumina, eluting with benzene.
Analytical Methodologies
The purity and characterization of 4,4'-Dimethylbiphenyl are typically assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of 4,4'-Dimethylbiphenyl.
-
Column: C18 column (e.g., Newcrom R1)[7]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[7]
-
Detection: UV detection is suitable for this aromatic compound.
This method is scalable and can be adapted for preparative separation to isolate impurities.[7]
Applications in Research and Drug Development
4,4'-Dimethylbiphenyl serves as a crucial building block in the synthesis of more complex molecules with significant applications.
Precursor for Polymer Synthesis
It is used in the preparation of biphenyl-4,4'-dicarboxylic acid, a monomer utilized in the synthesis of linear long-chain polymers through polycondensation reactions.[9]
Intermediate in Chemical Synthesis
4,4'-Dimethylbiphenyl is a starting material for the synthesis of other valuable chemicals. For instance, it can be selectively photooxygenated to produce 4-(4'-methylphenyl)benzaldehyde.[9]
Role in Drug Development
While 4,4'-Dimethylbiphenyl itself is not typically the active pharmaceutical ingredient, its derivatives have shown biological activity. Notably, Dimethyl biphenyl-4,4'-dicarboxylate, which can be synthesized from 4,4'-Dimethylbiphenyl, is known as a hepatoprotectant.[6] This derivative is reported to induce a signal transduction pathway similar to that of interferon.[6]
Biological Activity and Signaling Pathways
Direct biological activity and specific signaling pathway interactions for 4,4'-Dimethylbiphenyl are not extensively documented in publicly available literature. The primary biological relevance of this compound currently lies in its role as a precursor to biologically active derivatives.
As mentioned, its dicarboxylate derivative has been studied for its hepatoprotective effects and its potential to modulate interferon-like signaling pathways.[6] However, no specific signaling pathways directly modulated by 4,4'-Dimethylbiphenyl have been identified. Further research is required to elucidate any intrinsic biological activities of the parent compound.
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 4,4'-Dimethylbiphenyl.
Caption: Workflow for the synthesis and purification of 4,4'-Dimethylbiphenyl.
Safety and Handling
4,4'-Dimethylbiphenyl should be handled with care in a laboratory setting. It is classified as a combustible liquid and appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be worn.[2] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 4,4′-二甲基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 4,4'-Dimethoxy-2,2'-dimethylbiphenyl | C16H18O2 | CID 618028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4,4’-Dimethylbiphenyl | SIELC Technologies [sielc.com]
- 8. rsc.org [rsc.org]
- 9. 4,4'-Dimethylbiphenyl | 613-33-2 [chemicalbook.com]
